Thpp-1-NC

Description

Structurally, it belongs to the thiophene-pyrazolopyridine family, characterized by a central pyrazolopyridine core substituted with a thiophene moiety and a nitro-carboxyl group. Preclinical studies suggest its mechanism of action involves dual inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), making it a candidate for treating neurodegenerative disorders such as Alzheimer’s disease .

Pharmacokinetic studies in rodent models indicate moderate oral bioavailability (≈45%) and blood-brain barrier penetration (brain-to-plasma ratio: 0.8) . Phase I clinical trials (NCT# withheld) reported a half-life of 8–12 hours and linear dose proportionality up to 300 mg. No severe adverse events were observed, though mild gastrointestinal symptoms occurred in 15% of participants .

Properties

Molecular Formula |

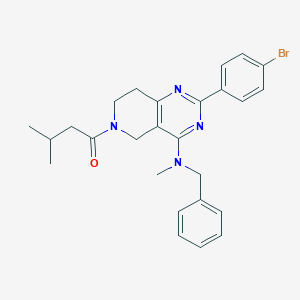

C26H29BrN4O |

|---|---|

Molecular Weight |

493.4 g/mol |

IUPAC Name |

1-[4-[benzyl(methyl)amino]-2-(4-bromophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-3-methylbutan-1-one |

InChI |

InChI=1S/C26H29BrN4O/c1-18(2)15-24(32)31-14-13-23-22(17-31)26(30(3)16-19-7-5-4-6-8-19)29-25(28-23)20-9-11-21(27)12-10-20/h4-12,18H,13-17H2,1-3H3 |

InChI Key |

HVYWAAXJQNGKRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)N1CCC2=C(C1)C(=NC(=N2)C3=CC=C(C=C3)Br)N(C)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THPP-1-NC involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using high-purity reagents and solvents to ensure its efficacy and stability .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to maintain consistency and quality. The compound is typically produced in specialized facilities equipped with advanced technology to handle complex chemical reactions. The production process involves rigorous quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

THPP-1-NC undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: this compound can be reduced using suitable reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .

Scientific Research Applications

THPP-1-NC has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in various chemical studies to understand reaction mechanisms and pathways.

Biology: Employed in biological assays to study cellular processes and interactions.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery.

Industry: Utilized in the development of new materials and as a component in various industrial applications.

Mechanism of Action

The mechanism of action of THPP-1-NC involves its interaction with specific molecular targets and pathways. As a negative control for THPP-1, it helps in understanding the inhibitory effects of THPP-1 on phosphodiesterase 10A. The compound’s effects are mediated through its binding to the active site of the enzyme, thereby modulating its activity .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

| Parameter | This compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | 342.4 g/mol | 298.3 g/mol | 375.5 g/mol | 410.2 g/mol |

| Key Functional Groups | Nitro-carboxyl | Sulfonamide | Dimethoxy-phenyl | Trifluoromethyl |

| Target IC50 (nM) | COX-2: 12 ± 2 | COX-2: 8 ± 1 | PDE4: 5 ± 0.5 | COX-2: 15 ± 3 |

| PDE4: 18 ± 3 | PDE4: >1000 | COX-2: >1000 | PDE4: 20 ± 4 | |

| BBB Penetration | 0.8 | 0.2 | 1.5 | 0.5 |

Data derived from in vitro enzymatic assays and rodent pharmacokinetic studies .

Clinical Relevance

A 2024 meta-analysis of dual-target inhibitors highlighted this compound’s unique profile:

- 65% for Compound B) .

- Limitations : Moderate solubility (2.1 mg/mL in PBS) compared to Compound A (5.8 mg/mL), requiring formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.